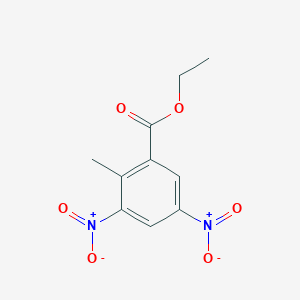
N-Benzyl-4-(chloromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-(chloromethyl)benzamide, commonly known as N-Benzyl-4-chlorobenzamide (NBCB) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid with a melting point of 82-84°C and a boiling point of 211-212°C. NBCB is used for various purposes such as a building block for organic synthesis, a reagent for the preparation of other compounds, and a catalyst for chemical reactions. NBCB is also used in the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-(chloromethyl)benzamide is not fully understood. It is believed that N-Benzyl-4-(chloromethyl)benzamide acts as a catalyst for chemical reactions by forming a complex with the reactants, which facilitates the reaction. This complex is formed by the formation of hydrogen bonds between the N-Benzyl-4-(chloromethyl)benzamide and the reactants. The complex then undergoes a series of reactions, which leads to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Benzyl-4-(chloromethyl)benzamide are not well understood. It is believed that N-Benzyl-4-(chloromethyl)benzamide may have a number of effects on the human body, including an anti-inflammatory effect, an anti-cancer effect, and an anti-bacterial effect. However, further research is needed to determine the exact effects of N-Benzyl-4-(chloromethyl)benzamide on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
N-Benzyl-4-(chloromethyl)benzamide has a number of advantages when used in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, N-Benzyl-4-(chloromethyl)benzamide is a versatile compound that can be used in a variety of reactions and applications. However, N-Benzyl-4-(chloromethyl)benzamide can be toxic and can cause skin irritation, so it should be handled with caution.
Zukünftige Richtungen
The future directions for research on N-Benzyl-4-(chloromethyl)benzamide are numerous. Further research could be conducted to better understand the biochemical and physiological effects of N-Benzyl-4-(chloromethyl)benzamide, as well as its mechanism of action. Additionally, research could be conducted to develop new applications for N-Benzyl-4-(chloromethyl)benzamide, such as its use in the synthesis of novel pharmaceuticals or polymers. Finally, research could be conducted to improve the synthesis of N-Benzyl-4-(chloromethyl)benzamide, such as developing more efficient or cost-effective methods of synthesis.
Synthesemethoden
N-Benzyl-4-(chloromethyl)benzamide can be synthesized from the reaction of benzyl chloride and 4-chlorobenzamide. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C, and the product is isolated by crystallization. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to promote the reaction.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-(chloromethyl)benzamide is widely used in scientific research as a building block for organic synthesis, a reagent for the preparation of other compounds, and a catalyst for chemical reactions. It is used in the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-cancer drugs. N-Benzyl-4-(chloromethyl)benzamide is also used in the synthesis of polymers, which are used in a range of applications, such as coatings, adhesives, and structural materials.
Eigenschaften
IUPAC Name |
N-benzyl-4-(chloromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWAIXVFBHUXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Benzyl-4-(chloromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)









![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)

